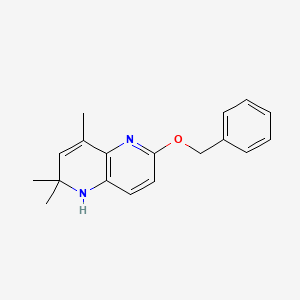
6-(Benzyloxy)-2,2,4-trimethyl-1,2-dihydro-1,5-naphthyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(Benzyloxy)-2,2,4-trimethyl-1,2-dihydro-1,5-naphthyridine is an organic compound that belongs to the class of naphthyridines. This compound is characterized by the presence of a benzyloxy group attached to the sixth position of the naphthyridine ring, along with three methyl groups at the 2, 2, and 4 positions. The structure of this compound makes it an interesting subject for various chemical reactions and applications in scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Benzyloxy)-2,2,4-trimethyl-1,2-dihydro-1,5-naphthyridine typically involves multiple steps, including the formation of the naphthyridine core and the introduction of the benzyloxy group. One common method involves the following steps:
Formation of the Naphthyridine Core: The naphthyridine core can be synthesized through a cyclization reaction involving appropriate precursors such as 2,4,6-trimethylpyridine and an aldehyde or ketone.
Introduction of the Benzyloxy Group: The benzyloxy group can be introduced through a nucleophilic substitution reaction using benzyl alcohol and a suitable leaving group on the naphthyridine core.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the synthetic routes mentioned above. These methods often utilize continuous flow reactors and automated systems to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
6-(Benzyloxy)-2,2,4-trimethyl-1,2-dihydro-1,5-naphthyridine can undergo various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form a benzaldehyde derivative.
Reduction: The naphthyridine ring can be reduced to form a dihydro derivative.
Substitution: The benzyloxy group can be substituted with other nucleophiles such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium iodide (NaI) or sodium azide (NaN3).
Major Products
Oxidation: Benzaldehyde derivatives.
Reduction: Dihydro-naphthyridine derivatives.
Substitution: Various substituted naphthyridine derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
6-(Benzyloxy)-2,2,4-trimethyl-1,2-dihydro-1,5-naphthyridine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme interactions and as a potential inhibitor of certain biological pathways.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Mecanismo De Acción
The mechanism of action of 6-(Benzyloxy)-2,2,4-trimethyl-1,2-dihydro-1,5-naphthyridine involves its interaction with specific molecular targets. The benzyloxy group can interact with enzymes or receptors, leading to inhibition or activation of certain pathways. The naphthyridine core can also participate in hydrogen bonding and π-π interactions, further influencing its biological activity.
Comparación Con Compuestos Similares
Similar Compounds
6-(Benzyloxy)-2,2,4-trimethyl-1,2-dihydroquinoline: Similar structure but with a quinoline core instead of a naphthyridine core.
6-(Benzyloxy)-2,2,4-trimethyl-1,2-dihydroisoquinoline: Similar structure but with an isoquinoline core.
6-(Benzyloxy)-2,2,4-trimethyl-1,2-dihydro-1,5-pyrimidine: Similar structure but with a pyrimidine core.
Uniqueness
6-(Benzyloxy)-2,2,4-trimethyl-1,2-dihydro-1,5-naphthyridine is unique due to its specific naphthyridine core, which imparts distinct chemical and biological properties
Propiedades
Número CAS |
88724-49-6 |
|---|---|
Fórmula molecular |
C18H20N2O |
Peso molecular |
280.4 g/mol |
Nombre IUPAC |
2,2,4-trimethyl-6-phenylmethoxy-1H-1,5-naphthyridine |
InChI |
InChI=1S/C18H20N2O/c1-13-11-18(2,3)20-15-9-10-16(19-17(13)15)21-12-14-7-5-4-6-8-14/h4-11,20H,12H2,1-3H3 |
Clave InChI |
IWTJTPNWOYLODF-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(NC2=C1N=C(C=C2)OCC3=CC=CC=C3)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


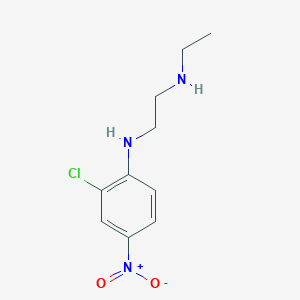
![(4-ethoxyphenyl)[1-methyl-2-(propan-2-yl)-1H-imidazol-5-yl]methanol](/img/structure/B14151779.png)
![3-{4-[(4-Butylphenyl)methyl]piperazin-1-yl}-1H-1,2,4-triazol-5-amine](/img/structure/B14151785.png)
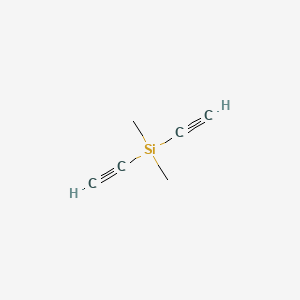
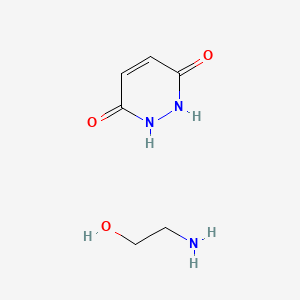

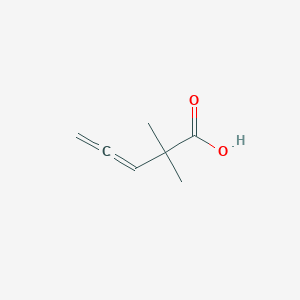
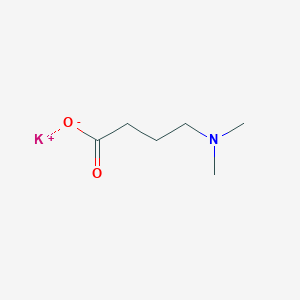
![1-{[2-(Naphthalen-2-yl)-1,3-thiazolidin-2-yl]methyl}-1H-1,2,4-triazole](/img/structure/B14151825.png)
![[(E)-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)hex-5-enyl] Acetate](/img/structure/B14151827.png)
![tert-butyl {3-oxo-3-[(2E)-2-(quinoxalin-5-ylmethylidene)hydrazinyl]propyl}carbamate (non-preferred name)](/img/structure/B14151828.png)

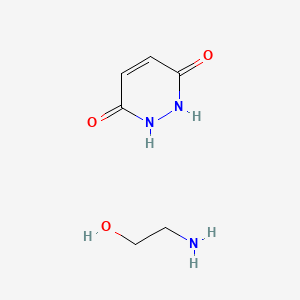
![N-[(2S)-3-methyl-1-oxo-1-(propylamino)butan-2-yl]-2,3-dihydro-1H-imidazo[1,2-a]benzimidazole-1-carboxamide](/img/structure/B14151854.png)
